3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 208.26 g/mol. This compound features a dihydropyridinone core structure, which is characteristic of many biologically active molecules. The presence of an amino group and an oxolane (tetrahydrofuran) moiety contributes to its unique chemical properties and potential biological activities .
The reactivity of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one can be attributed to the functional groups present in its structure. Typical reactions may include:
These reactions make it a versatile intermediate for synthesizing more complex organic molecules.
Research into the biological activity of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one suggests potential pharmacological properties. Compounds with similar structures often exhibit:
Further studies are needed to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound.
Synthesis of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one can be achieved through several methods:
3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one has potential applications in various fields:
Interaction studies involving 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Data regarding its interactions with specific proteins or pathways remain limited but are essential for future research directions.
Several compounds share structural similarities with 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one, including:
The uniqueness of 3-Amino-1-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-one lies in its specific combination of functional groups and structural features that may enhance its biological activity compared to similar compounds. Its distinct oxolane substitution pattern potentially influences its pharmacokinetic properties and interaction profiles with biological targets.